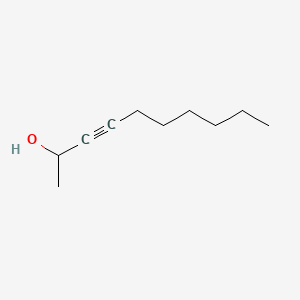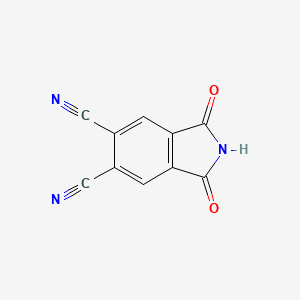
N,N-diethylethanamine;ethyl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethylethanamine;ethyl dihydrogen phosphate is a compound that combines the properties of an amine and a phosphate ester The amine component, N,N-diethylethanamine, is a secondary amine with two ethyl groups attached to the nitrogen atom The phosphate component, ethyl dihydrogen phosphate, is an ester of phosphoric acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethylethanamine typically involves the alkylation of ethylamine with ethyl halides under basic conditions. The reaction can be represented as follows:
C2H5NH2+2C2H5Br→N,N-diethylethanamine+2HBr
Ethyl dihydrogen phosphate can be synthesized by the esterification of phosphoric acid with ethanol in the presence of a dehydrating agent such as sulfuric acid:
H3PO4+C2H5OH→C2H5H2PO4+H2O
Industrial Production Methods
Industrial production of N,N-diethylethanamine involves continuous flow reactors where ethylamine and ethyl halides are reacted under controlled temperature and pressure conditions. Ethyl dihydrogen phosphate is produced in large-scale reactors where phosphoric acid and ethanol are continuously fed, and the product is distilled off.
Chemical Reactions Analysis
Types of Reactions
N,N-diethylethanamine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form N,N-diethylacetamide.
Reduction: It can be reduced to form ethylamine.
Substitution: It can undergo nucleophilic substitution reactions with alkyl halides to form tertiary amines.
Ethyl dihydrogen phosphate can undergo hydrolysis to form phosphoric acid and ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides are used as reagents in substitution reactions.
Major Products
Oxidation: N,N-diethylacetamide.
Reduction: Ethylamine.
Substitution: Tertiary amines.
Scientific Research Applications
N,N-diethylethanamine;ethyl dihydrogen phosphate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Used in the production of surfactants, corrosion inhibitors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N-diethylethanamine;ethyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The amine component can act as a nucleophile, participating in various biochemical reactions. The phosphate ester component can interact with proteins and other biomolecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
N,N-diethylmethylamine: A tertiary amine with two ethyl groups and one methyl group attached to the nitrogen atom.
Ethyl phosphate: An ester of phosphoric acid with one ethyl group.
Uniqueness
N,N-diethylethanamine;ethyl dihydrogen phosphate is unique due to its combination of amine and phosphate ester functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
68959-05-7 |
|---|---|
Molecular Formula |
C14H37N2O4P |
Molecular Weight |
328.43 g/mol |
IUPAC Name |
N,N-diethylethanamine;ethyl dihydrogen phosphate |
InChI |
InChI=1S/2C6H15N.C2H7O4P/c2*1-4-7(5-2)6-3;1-2-6-7(3,4)5/h2*4-6H2,1-3H3;2H2,1H3,(H2,3,4,5) |
InChI Key |
MWRXLDQXFGMVCB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.CCN(CC)CC.CCOP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,8,8-Trimethylbicyclo[3.2.1]octan-3-one](/img/structure/B14467873.png)

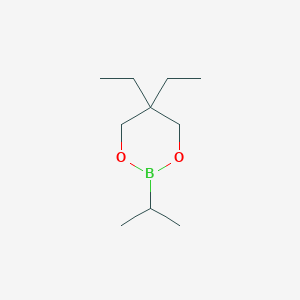
![Benzenesulfonic acid, 5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)methylamino]phenyl]azo]-2-[2-(4-nitro-2-sulfophenyl)ethenyl]-, disodium salt](/img/structure/B14467881.png)
![Benzenesulfonamide, 4-[(4-pyridinylmethylene)amino]-](/img/structure/B14467884.png)
![(7,13-dimethyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl) 3-cyclopentylpropanoate](/img/structure/B14467886.png)
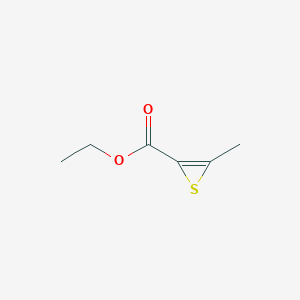

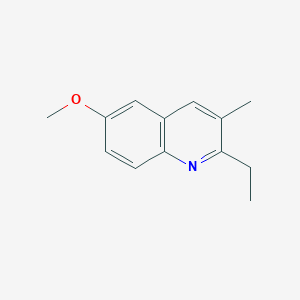

![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
![2-({2-[(Propan-2-yl)oxy]ethenyl}oxy)propane](/img/structure/B14467924.png)
